Secologanin dimethyl acetal

概要

説明

Secologanin dimethyl acetal is a derivative of secologanin, a monoterpenoid indole alkaloid. Secologanin is a key intermediate in the biosynthesis of various alkaloids, including the anti-cancer compound camptothecin. This compound has been isolated from plants such as Lonicera japonica and Davidia involucrata .

準備方法

Secologanin dimethyl acetal can be synthesized through several methods. One approach involves the use of an organocatalytic reaction to convert secologanin into its dimethyl acetal derivative . This method is part of a broader strategy for the collective and divergent total synthesis of glycosylated monoterpenoid indole alkaloids and hetero-oligomeric iridoid glycosides

化学反応の分析

Secologanin dimethyl acetal undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form epimeric glycols under specific conditions . Common reagents used in these reactions include oxidizing agents and catalysts that facilitate the transformation of the dimethyl acetal group. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups and stereochemistry.

科学的研究の応用

Secologanin dimethyl acetal is a naturally occurring compound derived from secologanin, primarily isolated from plants such as Lonicera japonica and Davidia involucrata. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. Below is a detailed exploration of its applications, supported by case studies and data tables.

Chemistry

- Intermediate in Synthesis : this compound serves as a crucial intermediate in synthesizing monoterpenoid indole alkaloids. These alkaloids are significant due to their pharmacological properties and are involved in various biosynthetic pathways.

Biology

- Biosynthesis : The compound plays a vital role in the biosynthesis of natural products with diverse biological activities. For instance, it is involved in the production of iridoids, which have been associated with various therapeutic effects .

Medicine

- Therapeutic Potential : Derivatives of this compound are being explored for their potential therapeutic properties, including:

- Anticancer Activity : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models, with rates reaching up to 60% at doses of 20 mg/kg.

- Antimicrobial Effects : The compound exhibits effective inhibition against multi-drug resistant bacterial strains and shows promise as an antifungal agent .

- Anti-inflammatory Properties : Research indicates its efficacy in reducing inflammation markers, particularly in models of induced arthritis .

Case Study 1: Anticancer Effects

- Objective : Evaluate the anticancer effects of this compound in breast cancer models.

- Findings : The compound demonstrated significant apoptosis induction in cancer cells while exhibiting minimal effects on normal cells, highlighting its potential as a targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess the antimicrobial efficacy against resistant bacterial strains.

- Findings : this compound showed effective growth inhibition against various multi-drug resistant strains, indicating its potential use in treating infections caused by resistant pathogens .

Case Study 3: Anti-rheumatoid Arthritis Activity

- Objective : Investigate the anti-rheumatoid arthritis activity of compounds isolated from Bougainvillea spectabilis leaves.

- Findings : this compound was identified as one of the seven bioactive compounds exhibiting strong activity against rheumatoid arthritis, demonstrating its therapeutic potential in inflammatory conditions .

Summary Table of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Intermediate for alkaloid synthesis | Crucial for producing monoterpenoid indole alkaloids |

| Biology | Biosynthetic precursor | Involved in producing iridoids with therapeutic effects |

| Medicine | Anticancer | Significant tumor growth inhibition (up to 60%) |

| Antimicrobial | Effective against multi-drug resistant bacteria | |

| Anti-inflammatory | Reduces inflammation markers in arthritis models |

作用機序

The mechanism of action of secologanin dimethyl acetal involves its conversion into bioactive compounds through enzymatic reactions. For example, it can be transformed into secologanin by the action of secologanin synthase, a cytochrome P450 enzyme . This enzyme catalyzes the oxidation of loganin to secologanin, which can then undergo further transformations to produce various alkaloids . The molecular targets and pathways involved in these processes are complex and involve multiple enzymatic steps and regulatory factors.

類似化合物との比較

Secologanin dimethyl acetal is similar to other monoterpenoid indole alkaloids, such as vincoside lactam . These compounds share a common biosynthetic origin and structural features, but they differ in their specific functional groups and biological activities. This compound is unique in its role as an intermediate in the synthesis of a wide range of bioactive molecules, making it a valuable compound for research and drug development .

Similar compounds include:

- Vincoside lactam

- Quercetin and its derivatives

- Other monoterpenoid indole alkaloids such as reserpine, ajmalicine, and serpentine

This compound stands out due to its versatility and importance in the biosynthesis of pharmacologically active compounds.

生物活性

Secologanin dimethyl acetal is an iridoid glucoside derived from various plant species, including Pterocephalus perennis, Hydrangea serrata, and Sinoadina racemosa. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial properties, neuroregenerative effects, and its role in metabolic pathways.

Chemical Structure and Properties

This compound has the molecular formula and is classified under the category of iridoids. Its structure allows it to participate in various biochemical interactions, contributing to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, making it a candidate for further exploration in medicinal applications. The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

| Pathogen | Activity |

|---|---|

| Escherichia coli | Inhibitory |

| Staphylococcus aureus | Inhibitory |

| Candida albicans | Moderate inhibition |

Neuroregenerative Effects

This compound has been shown to induce neurite outgrowth in neuronal cells, suggesting potential applications in neuroregeneration and treatment of neurodegenerative diseases. A study published in the Journal of Natural Medicines reported that this compound promotes neuronal differentiation and enhances synaptic plasticity.

- Study Findings :

- Cell Line Used : PC12 cells (pheochromocytoma)

- Dosage : Effective at concentrations ranging from 1 µM to 10 µM.

- Mechanism : Involves activation of signaling pathways related to neurotrophic factors.

Metabolic Pathways

The biosynthesis of secologanin and its derivatives occurs via the mevalonate pathway and the recently discovered triose phosphate/pyruvate pathway. This highlights the compound's role not only as a secondary metabolite but also as a precursor for other biologically active compounds.

Key Metabolites Derived from Secologanin

| Metabolite | Source Plant | Biological Activity |

|---|---|---|

| Loganic Acid | Catharanthus roseus | Antitumor |

| Morroniside | Lonicera japonica | Antioxidant |

Case Studies

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results showed a significant reduction in bacterial load when treated with this compound compared to controls.

-

Neuroregeneration Study :

- Focused on PC12 cells treated with different concentrations of this compound.

- Observed enhanced neurite outgrowth and increased expression of neurotrophic factors.

特性

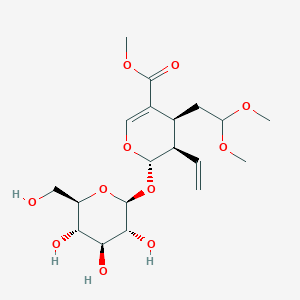

IUPAC Name |

methyl (2S,3R,4S)-4-(2,2-dimethoxyethyl)-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3/t9-,10+,12-,14-,15+,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVIXLWRQSMCLN-PXRCHJMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228642 | |

| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77988-07-9 | |

| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077988079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-5-carboxylic acid, 4-(2,2-dimethoxyethyl)-3-ethenyl-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, methyl ester, (2S,3R,4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Secologanin Dimethyl Acetal and where is it found?

A1: this compound is an iridoid glycoside, a class of natural products known for their diverse biological activities. It is found in various plant species, including those belonging to the genera Lonicera [, , ], Centaurium [], Strychnos [], Bougainvillea [], Davidia [, ], Pterocephalus [], and Hydrangea [].

Q2: What are some of the biological activities reported for this compound?

A2: Studies have shown that this compound exhibits promising biological activities, including:

- Antioxidant activity: This compound demonstrates the ability to scavenge free radicals, potentially protecting cells from oxidative stress. []

- Hepatoprotective activity: Research suggests it may help protect the liver from damage. []

- Antitumor activity: In vitro studies indicate potential anticancer effects, particularly against human promyelocytic leukemia (HL-60) cells. []

- Anti-inflammatory activity: It has shown significant anti-inflammatory activity in zebrafish models. []

- Antimicrobial activity: Preliminary research suggests potential antimicrobial properties. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H28O10 and its molecular weight is 416.42 g/mol.

Q4: How is this compound typically isolated and characterized?

A4: this compound is typically isolated from plant extracts using various chromatographic techniques, including column chromatography, Sephadex LH-20, and preparative HPLC. [, , ] Its structure is then elucidated and confirmed using spectroscopic methods like NMR (1D and 2D) and Mass Spectrometry (MS). [, , , , ]

Q5: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A5: While the provided research papers do not delve into specific SAR studies for this compound, they do highlight the structural diversity of iridoid glycosides and their associated biological activities. [, , ] Further research is needed to understand how modifications to the this compound structure could impact its activity, potency, and selectivity.

Q6: What are the implications of this compound being found in various plant species used in traditional medicine?

A6: The presence of this compound in plants traditionally used for medicinal purposes, such as Lonicera japonica (Honeysuckle), suggests that this compound may contribute to their therapeutic effects. [, , ] This finding warrants further investigation into its potential applications in modern medicine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。